molecular formula C15H12ClFN4O2 B2866118 3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034347-50-5

3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Katalognummer: B2866118
CAS-Nummer: 2034347-50-5
Molekulargewicht: 334.74
InChI-Schlüssel: YYDJLHCBMGEUQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The amide nitrogen is connected to a 1,2,4-oxadiazole ring, which is further substituted with a 1-methyl-1H-pyrrol-2-yl group. This structure combines aromatic, heterocyclic, and electron-withdrawing substituents, making it a candidate for targeting ion channels or enzymes involved in inflammatory or neurological pathways .

Eigenschaften

IUPAC Name

3-chloro-4-fluoro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O2/c1-21-6-2-3-12(21)14-19-13(23-20-14)8-18-15(22)9-4-5-11(17)10(16)7-9/h2-7H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDJLHCBMGEUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Variations

Target Compound:

3-Chloro-4-Fluoro-N-((3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Benzamide

  • Core : Benzamide with Cl/F substituents.
  • Oxadiazole Linker : 1,2,4-Oxadiazole at the N-methyl position.
  • Substituent : 1-Methylpyrrole on oxadiazole.
Analog 1: 4-(3-((4′-(Trifluoromethyl)-[1,1′-Biphenyl]-3-yl)Methyl)-1,2,4-Oxadiazol-5-yl)-1,3-Dihydro-2H-Benzo[d]Imidazol-2-one (Compound 47)
  • Core : Benzoimidazolone instead of benzamide.
  • Oxadiazole Linker : Similar 1,2,4-oxadiazole with biphenyl-trifluoromethyl substituent.
  • Key Difference : Replaces pyrrole with a biphenyl group, enhancing lipophilicity and steric bulk .
Analog 2: 2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-N-[2-[(2-Cyano-3-Fluorophenyl)Amino]Ethyl]-Benzamide
  • Core : Benzamide with thioether linkage.
  • Oxadiazole Linker : 3-Methyl-1,2,4-oxadiazole.
  • Key Difference: Thioether bridge and cyano-fluorophenyl group may alter pharmacokinetics (e.g., metabolic stability) .
Analog 3: 3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]Pyrimidin-2-Yl}Phenyl)Benzamide
  • Core : Benzamide with fluoro substituent.
  • Heterocycle : Imidazopyrimidine instead of oxadiazole-pyrrole.
  • Key Difference : Larger planar heterocycle may improve DNA/protein binding affinity .

Patent Landscape and Therapeutic Indications

  • Target Compound: Not explicitly claimed in the provided patents.
  • Oxadiazole Derivatives : Patented for cancer, viral infections, and thrombotic events (). The 1,2,4-oxadiazole moiety is critical for binding to enzymatic active sites .
  • Benzamide Analogs : Examples in –6 highlight applications in oncology (e.g., kinase inhibition) and neurology (e.g., ion channel modulation).

Critical Analysis of Structural Optimization

  • Pyrrole vs. Pyrazole : Replacing pyrrole (target compound) with pyrazole (e.g., ) could modulate π-π stacking interactions and solubility.
  • Oxadiazole Linker : The 1,2,4-oxadiazole ring provides rigidity and hydrogen-bonding capacity, though its metabolic stability varies with substituents .

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 3-Chloro-4-fluorobenzoic acid derivative : Serves as the acylating agent for the final amide bond formation.
  • 5-(Aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole : Provides the heterocyclic backbone linked to the pyrrole group.

Key synthetic challenges include regioselective oxadiazole formation, stability of the pyrrole ring under reaction conditions, and efficient amide coupling.

Synthesis of 5-(Aminomethyl)-3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives.

Amidoxime Preparation

1-Methyl-1H-pyrrole-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h) to yield 1-methyl-1H-pyrrole-2-carboximidamide (amidoxime).

Reaction Conditions :

  • Solvent : Ethanol/water
  • Temperature : 80°C
  • Yield : 70–75%
Cyclization with Methyl Glycolate

The amidoxime reacts with methyl glycolate in a superbase medium (NaOH/DMSO) at room temperature (24 h) to form 3-(1-methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole.

Optimization Insights :

  • Catalyst : NaOH in DMSO enhances reaction efficiency.
  • Yield : 65–70%
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Conversion to Aminomethyl Derivative

The hydroxymethyl group is oxidized to a carboxylic acid (KMnO₄, H₂SO₄, 60°C, 4 h), followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) to yield the aminomethyl intermediate.

Critical Notes :

  • Side Products : Over-oxidation can occur without strict temperature control.
  • Yield : 50–55% after purification.

Synthesis of 3-Chloro-4-Fluorobenzoyl Chloride

3-Chloro-4-fluorobenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Key Data :

  • Purity : >95% (by ¹H NMR)
  • Storage : Used immediately due to moisture sensitivity.

Amide Coupling Reaction

The aminomethyl-oxadiazole intermediate is coupled with 3-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C to RT, 12 h).

Reaction Scheme :
$$
\text{Oxadiazole-NH}2 + \text{Ar-COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$

Optimization :

  • Solvent : DCM minimizes side reactions.
  • Catalyst : Et₃N (2 equiv.) ensures efficient deprotonation.
  • Yield : 78–82% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Ultrasound-Assisted Cyclocondensation

Ultrasound irradiation (40 kHz, 50°C, 2 h) accelerates the cyclization step between amidoxime and methyl glycolate, reducing reaction time by 75% compared to conventional methods.

Advantages :

  • Yield Improvement : 80–85%
  • Energy Efficiency : Lower temperature requirements.

One-Pot Oxadiazole Formation

A one-pot protocol using PtCl₄ as a catalyst enables simultaneous nitrile oxide generation and cycloaddition, though scalability is limited by catalyst cost.

Analytical Characterization

6.1. Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.89 (s, 1H, pyrrole-H), 4.68 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

6.2. Chromatographic Purity :

  • HPLC : >98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Method Conditions Yield Drawbacks
Conventional Cyclization NaOH/DMSO, RT, 24 h 65–70% Long reaction time
Ultrasound-Assisted 40 kHz, 50°C, 2 h 80–85% Specialized equipment required
One-Pot PtCl₄ Catalyzed PtCl₄, CH₃CN, 12 h 60–65% High catalyst cost

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.